
3-(Azidomethyl)-6-bromo-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azidomethyl)-6-bromo-2-chloropyridine is a heterocyclic organic compound that contains azido, bromo, and chloro substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-6-bromo-2-chloropyridine typically involves the introduction of the azido group into a pre-functionalized pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azidomethyl)-6-bromo-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
3-(Azidomethyl)-6-bromo-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Azidomethyl)-6-bromo-2-chloropyridine depends on the specific application and the chemical reactions it undergoes. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules via the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it useful for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Azidomethyl)-3-methyloxetane
- 3,3-Bis(azidomethyl)oxetane
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Uniqueness
3-(Azidomethyl)-6-bromo-2-chloropyridine is unique due to the presence of both bromo and chloro substituents on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. Additionally, the azido group provides versatility in forming various derivatives through cycloaddition and substitution reactions.
Propriétés
Formule moléculaire |
C6H4BrClN4 |
|---|---|
Poids moléculaire |
247.48 g/mol |
Nom IUPAC |
3-(azidomethyl)-6-bromo-2-chloropyridine |
InChI |
InChI=1S/C6H4BrClN4/c7-5-2-1-4(3-10-12-9)6(8)11-5/h1-2H,3H2 |
Clé InChI |
XYNFXABYGHMQPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CN=[N+]=[N-])Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


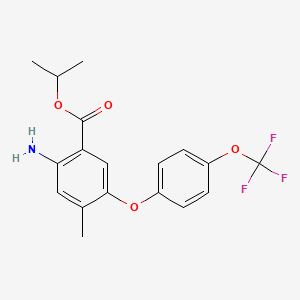
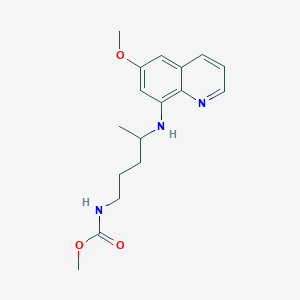
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
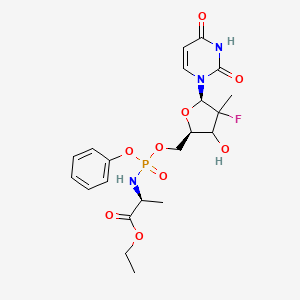
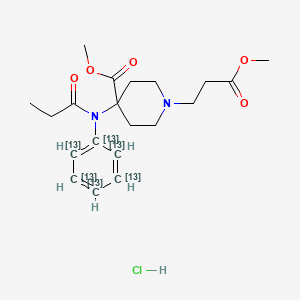
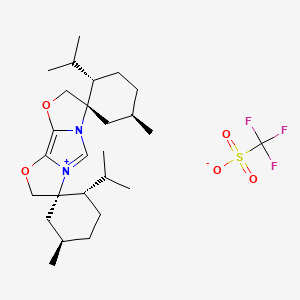
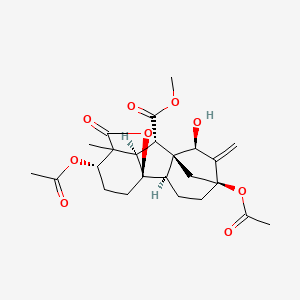
![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)
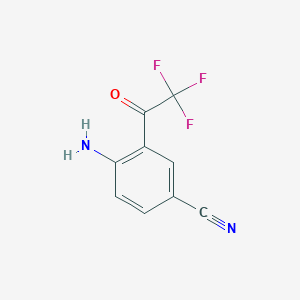
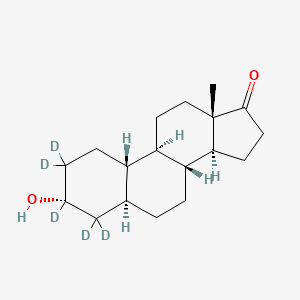


![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
